molecular formula C19H20N2O4 B7543780 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole

2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B7543780
M. Wt: 340.4 g/mol
InChI Key: CWBFGLAIAQZXPG-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which exhibits several interesting properties that make it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole exhibits several biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Inhibition of Enzymes: 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has been found to inhibit various enzymes that are involved in the pathogenesis of various diseases.
2. Anti-oxidant Activity: Studies have shown that 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole exhibits significant anti-oxidant activity, which makes it a promising candidate for the development of new anti-oxidant drugs.

Advantages and Limitations for Lab Experiments

2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has several advantages and limitations for lab experiments. Some of the most notable advantages of this compound include:
1. Potent Pharmacological Effects: 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole exhibits potent pharmacological effects, which makes it a promising candidate for various scientific research applications.
2. Easy Synthesis: The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is relatively easy and can be carried out using simple laboratory equipment.
Some of the most notable limitations of this compound include:
1. Limited Solubility: 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole exhibits limited solubility in water, which makes it difficult to use in certain scientific research applications.
2. Toxicity: Studies have shown that 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole exhibits some level of toxicity, which makes it important to use caution when handling this compound in the laboratory.

Future Directions

There are several future directions for the scientific research on 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole. Some of the most notable future directions include:
1. Development of New Drugs: 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has the potential to be developed into new drugs for various diseases.
2. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole.
3. Toxicity Studies: More studies are needed to fully understand the toxicity of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole and to develop safer handling procedures for this compound.
4. Formulation Studies: Studies are needed to develop new formulations of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole that exhibit improved solubility and bioavailability.
Conclusion:
In conclusion, 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is a promising compound that exhibits several interesting properties that make it a potential candidate for various scientific research applications. This compound has the potential to be developed into new drugs for various diseases, and further studies are needed to fully understand its mechanism of action and toxicity.

Synthesis Methods

The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing this compound involves the reaction of 2,6-dimethylphenol and 2-methoxyphenol with N,N-dimethylformamide dimethyl acetal, followed by the addition of hydrazine hydrate and triethyl orthoformate. The resulting product is then treated with acetic anhydride to yield 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole.

Scientific Research Applications

2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit several interesting properties that make it a promising candidate for various scientific research applications. Some of the most notable applications of this compound include:
1. Antimicrobial Activity: 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. This property makes it a promising candidate for the development of new antimicrobial agents.
2. Anticancer Activity: Studies have shown that 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole exhibits significant anticancer activity against various cancer cell lines. This property makes it a potential candidate for the development of new anticancer drugs.
3. Anti-inflammatory Activity: 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has been found to exhibit anti-inflammatory activity, which makes it a promising candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-7-6-8-14(2)19(13)24-12-18-21-20-17(25-18)11-23-16-10-5-4-9-15(16)22-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBFGLAIAQZXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(O2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole

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